
2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H20F3N5O and its molecular weight is 367.376. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity : A study by Boddu et al. (2018) synthesized novel compounds similar to the specified chemical, showing significant in vitro anticancer activity against human cancer cell lines, including cervical and breast carcinoma. These findings were supported by molecular docking studies.
Acyl-CoACholesterol O-Acyltransferase-1 Inhibition
: Research by Shibuya et al. (2018) identified a derivative of this compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1. This enzyme is involved in cholesterol metabolism, and the compound exhibited improved oral absorption and aqueous solubility.
Antimicrobial Activity : A study by Rajkumar et al. (2014) demonstrated that derivatives of this compound possess notable antibacterial and antifungal activities. This could have implications in the development of new antimicrobial agents.
Acetylcholinesterase Inhibition : The research by Yurttaş et al. (2013) synthesized derivatives that showed potent inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests potential applications in the treatment of neurodegenerative disorders.
Antifungal Properties : Heeres et al. (1979) Heeres et al. (1979) described the antifungal properties of a related compound, highlighting its effectiveness against various fungal infections.
Antidepressant and Antianxiety Activities : Kumar et al. (2017) Kumar et al. (2017) explored compounds with a similar structure for their antidepressant and antianxiety activities in animal models, suggesting potential therapeutic applications in mental health.
Pharmaceutical Analysis : Shamsipur and Jalali (2000) Shamsipur and Jalali (2000) discussed the development of a ketoconazole ion-selective electrode for pharmaceutical analysis, showcasing the importance of such compounds in pharmaceutical quality control.
Anthelmintic Activity : A study by Kumar and Sahoo (2014) found that certain derivatives exhibit good anthelmintic activity, which could be beneficial in treating parasitic worm infections.
Human Histamine H3 Receptor Agonists : Research by Ishikawa et al. (2010) identified derivatives as potent agonists for the human histamine H3 receptor, indicating potential applications in the treatment of disorders related to this receptor.
Chemotherapy Against Tropical Diseases : Navarro et al. (2000) Navarro et al. (2000) explored the use of related compounds in novel metal-based chemotherapy, particularly for tropical diseases, demonstrating a diverse range of therapeutic applications.
Antifungal Agents : Altındağ et al. (2017) Altındağ et al. (2017) synthesized and evaluated derivatives as potent antifungal agents, further emphasizing the compound's role in treating fungal infections.
Cytotoxic Agents : A study by Ghasemi et al. (2020) evaluated derivatives as cytotoxic agents against cancer and normal cell lines, indicating potential in cancer therapy.
Antidiabetic Compounds : Le Bihan et al. (1999) Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds, showing the compound's relevance in managing diabetes.
Inhibitors of Aurora Kinases : Bavetsias et al. (2007) Bavetsias et al. (2007) discovered inhibitors of Aurora kinases, key enzymes in cell division, suggesting the compound's potential in cancer treatment.
Cytotoxic Activity Against Cancer Cell Lines : Ding et al. (2012) Ding et al. (2012) synthesized novel compounds exhibiting cytotoxic activity against human cancer cell lines, reinforcing its potential in oncology.
Alzheimer's Disease Therapy : Umar et al. (2019) Umar et al. (2019) developed compounds as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation, relevant for Alzheimer's disease therapy.
Antimicrobial Evaluation : Punia et al. (2021) Punia et al. (2021) synthesized and evaluated hybrid compounds for antimicrobial activity, showcasing their potential in combating microbial infections.
Selective D4-ligands : Enguehard-Gueiffier et al. (2006) Enguehard-Gueiffier et al. (2006) identified novel derivatives as selective D4 dopamine receptor ligands, important for neurological research.
Biological Activity Screening : J.V.Guna et al. (2009) J.V.Guna et al. (2009) reported on the synthesis and biological activity screening of derivatives against various microorganisms, highlighting their antimicrobial potential.
Biological Activities of Thiadiazole Derivatives : Xia (2015) Xia (2015) synthesized thiadiazole amide compounds containing piperazine and assessed their biological activities, indicating diverse therapeutic potential.
Propriétés
IUPAC Name |
2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O/c1-23-7-6-21-16(23)25-10-8-24(9-11-25)12-15(26)22-14-4-2-13(3-5-14)17(18,19)20/h2-7H,8-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULJSSZVHQUTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

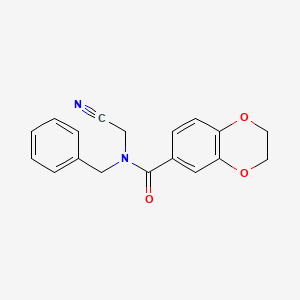
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2653493.png)
![N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2653494.png)
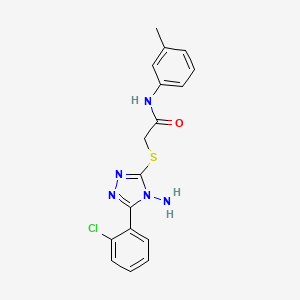
![8-{4-[(4-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2653498.png)
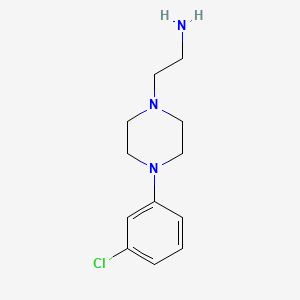

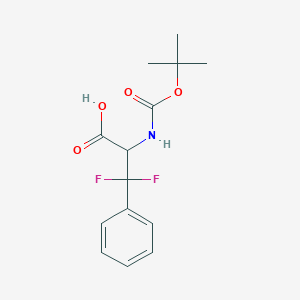
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2653507.png)
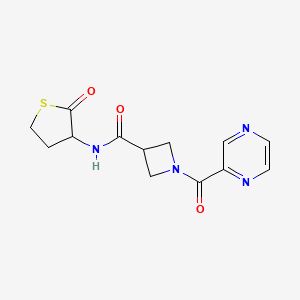
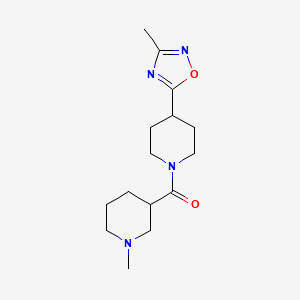
![tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B2653511.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2653512.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2653513.png)